N-(2,4-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
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Overview
Description
N-(2,4-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a chemical compound with a unique structure that includes a thiazine ring and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine typically involves the reaction of 2,4-dimethylaniline with a suitable thiazine precursor under controlled conditions. One common method involves the use of ethyl acetoacetate and 2,4-dimethylaniline in the presence of a base to form the intermediate, which is then cyclized to produce the desired thiazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-(2,4-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, leading to changes in cellular processes. For example, it can inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cell signaling .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- N-(2,4-dimethylphenyl)-N’-methylformamidine
- 2,4-dimethylaniline
Uniqueness
N-(2,4-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is unique due to its specific thiazine ring structure and the presence of the dimethylphenyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, and medicine.
Properties
Molecular Formula |
C12H16N2S |
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Molecular Weight |
220.34 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C12H16N2S/c1-9-4-5-11(10(2)8-9)14-12-13-6-3-7-15-12/h4-5,8H,3,6-7H2,1-2H3,(H,13,14) |
InChI Key |
WSGGOQVRUZYTLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NCCCS2)C |
Origin of Product |
United States |
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